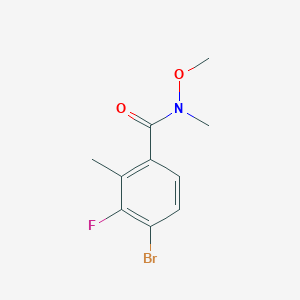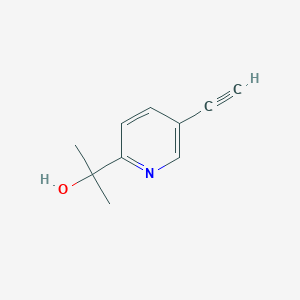
2-(5-Ethynylpyridin-2-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Ethynylpyridin-2-yl)propan-2-ol is an organic compound with the molecular formula C10H11NO It is a derivative of pyridine, featuring an ethynyl group at the 5-position and a hydroxyl group at the 2-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethynylpyridin-2-yl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with 2-bromopyridine.
Ethynylation: The bromine atom is replaced with an ethynyl group using a palladium-catalyzed coupling reaction with ethynyltrimethylsilane.
Hydrolysis: The resulting intermediate is then hydrolyzed to remove the trimethylsilyl protecting group, yielding 5-ethynylpyridine.
Addition of Hydroxyl Group: Finally, the hydroxyl group is introduced at the 2-position through a Grignard reaction with acetone, followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Ethynylpyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: 2-(5-Ethynylpyridin-2-yl)propan-2-one.
Reduction: 2-(5-Ethylpyridin-2-yl)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(5-Ethynylpyridin-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(5-Ethynylpyridin-2-yl)propan-2-ol is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The ethynyl and hydroxyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Bromophenyl)propan-2-ol: Similar structure but with a bromine atom instead of an ethynyl group.
2-(Pyridin-2-yl)propan-2-ol: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
Uniqueness
2-(5-Ethynylpyridin-2-yl)propan-2-ol is unique due to the presence of both the ethynyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. The ethynyl group allows for further functionalization, while the hydroxyl group enhances solubility and facilitates interactions with biological targets.
Propriétés
Formule moléculaire |
C10H11NO |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
2-(5-ethynylpyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C10H11NO/c1-4-8-5-6-9(11-7-8)10(2,3)12/h1,5-7,12H,2-3H3 |
Clé InChI |
ZKEYRJIUCHEYFS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=NC=C(C=C1)C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



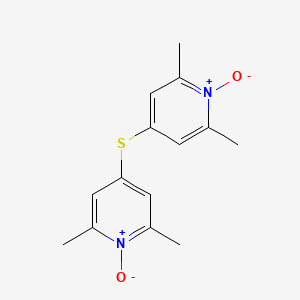
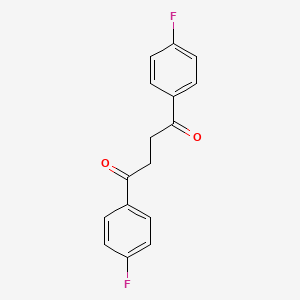
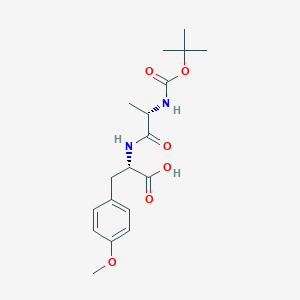
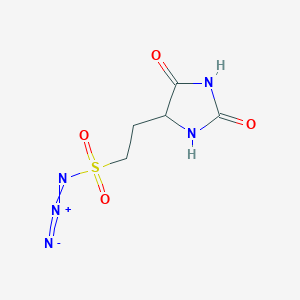
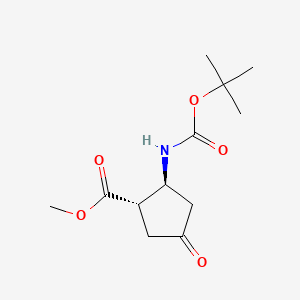
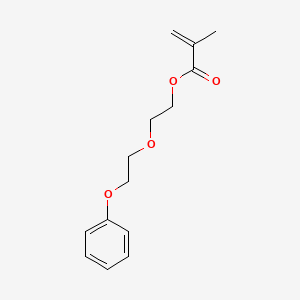
![4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B14013640.png)
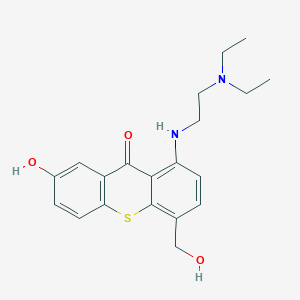
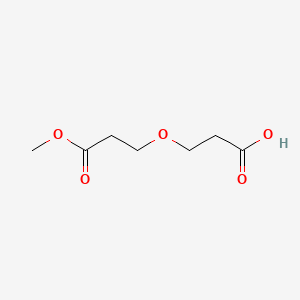
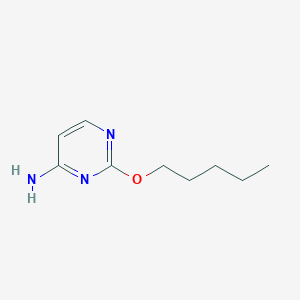
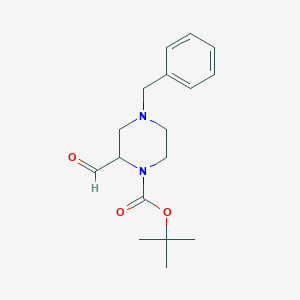
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14013682.png)
